

# 1-Butylcyclohexanamine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

Cat. No.: B13617842

[Get Quote](#)

## Technical Monograph: 1-Butylcyclohexan-1-amine

### Structural Characterization, Synthesis, and Pharmacological Applications[1]

CAS Registry Number: 2626-61-1 Molecular Formula:  $C_{10}H_{21}N$  Molecular Weight: 155.28 g/mol

IUPAC Name: 1-Butylcyclohexan-1-amine[1][2]

## Executive Summary & Compound Identity

1-Butylcyclohexan-1-amine is a lipophilic, primary aliphatic amine characterized by geminal substitution at the C1 position of the cyclohexane ring.[1] Unlike its secondary amine isomer, N-butylcyclohexanamine (CAS 10108-56-2), this compound features a quaternary carbon center bearing both the amino group and the butyl chain.[1]

This structural distinction is critical:

- **Steric Environment:** The geminal butyl group creates significant steric bulk around the nitrogen atom, influencing nucleophilicity and resistance to enzymatic degradation (e.g., by MAO).
- **Pharmacophore:** It serves as a simplified structural analog to Memantine and Neramexane, sharing the core 1-amino-alkylcyclohexane motif required for uncompetitive NMDA receptor channel blocking.<sup>[1][2]</sup>

## Structural Comparison Table

Feature	1-Butylcyclohexan-1-amine	N-Butylcyclohexanamine
Structure	Geminal (C1-substituted)	Secondary Amine (N-substituted)
CAS Number	2626-61-1	10108-56-2
Class	Primary Amine ( )	Secondary Amine ( )
Steric Bulk	High (Quaternary Carbon)	Low (Secondary Nitrogen)
Primary Use	NMDA Antagonist Scaffold, Synthesis	Surfactant, Corrosion Inhibitor

## Chemical Structure & Physicochemical Properties<sup>[1][2][3][4][5]</sup>

The physicochemical profile of 1-butylcyclohexan-1-amine is dominated by its high lipophilicity and the steric shielding of the amine function.<sup>[1]</sup>

## Key Physicochemical Parameters<sup>[1][2][5]</sup>

Property	Value (Experimental/Predicted)	Context
LogP	2.9 ± 0.2	Highly lipophilic; crosses Blood-Brain Barrier (BBB).[1][2]
pKa	10.5 ± 0.3	Typical for tertiary alkylamines; protonated at physiological pH.[1][2]
Boiling Point	~205–210 °C (760 mmHg)	Estimated based on homologues (1-methyl: 140°C).[1][2]
Density	0.86 g/cm <sup>3</sup>	Less dense than water.[1][2]
Solubility	< 1 mg/mL (Water)	Soluble in EtOH, DMSO, DCM, THF.[2]

## Stereochemistry & Conformation

The cyclohexane ring typically adopts a chair conformation.[1][2] In 1-butylcyclohexan-1-amine, the bulky butyl group and the amino group compete for the equatorial position.[1]

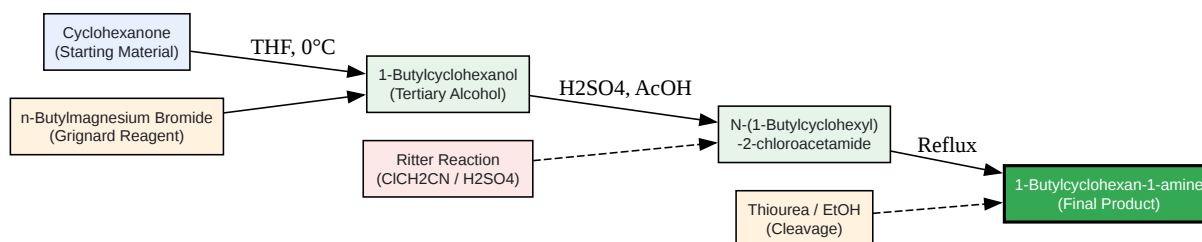
- Equatorial Preference: The larger butyl group (kcal/mol) will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the amino group into the axial orientation.
- Implication: This axial amine orientation can impact binding kinetics in ion channels, often favoring "trapping" mechanisms seen in channel blockers.[1][2]

## Synthesis & Manufacturing Protocols

The synthesis of 1-butylcyclohexan-1-amine presents a challenge due to the formation of a quaternary carbon.[1][2] Standard alkylation of amines is insufficient.[1][2] The most robust pathway involves the Grignard addition to cyclohexanone followed by a Ritter Reaction.[1][2]

## Pathway Visualization (DOT)

The following diagram outlines the "Ritter-Chloroacetonitrile" route, preferred for laboratory safety over HCN methods.



[Click to download full resolution via product page](#)

Figure 1: Synthetic route via Grignard addition and Modified Ritter Reaction.[1][2]

## Detailed Experimental Protocol

### Step 1: Synthesis of 1-Butylcyclohexanol

Principle: Nucleophilic addition of an organometallic reagent to a ketone.[1][2]

- Reagents: Cyclohexanone (1.0 eq), n-Butylmagnesium bromide (1.2 eq, 2.0M in THF), Anhydrous THF.
- Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
- Procedure:
  - Cool n-BuMgBr solution to 0°C.[1][2]
  - Add Cyclohexanone dropwise over 30 mins to maintain temp < 5°C.[1][2]
  - Allow to warm to Room Temp (RT) and stir for 2 hours.
  - Quench: Slowly add saturated

solution (exothermic).

- Workup: Extract with Diethyl Ether (3x), dry over  
  
, and concentrate.
- Purification: Vacuum distillation or silica flash chromatography (Hexane/EtOAc 9:1).[1][2]

## Step 2: Modified Ritter Reaction (Chloroacetonitrile Method)

Principle: Generation of a tertiary carbocation followed by nitrile trapping and thiourea cleavage (Jirgensons et al. method).[1][2]

- Reagents: 1-Butylcyclohexanol (1.0 eq), Chloroacetonitrile (1.5 eq), Acetic Acid (solvent), Sulfuric Acid (1.5 eq).
- Procedure:
  - Dissolve alcohol and chloroacetonitrile in Acetic Acid.
  - Add  
  
dropwise at 0–5°C (Caution: Highly Exothermic).
  - Stir at RT for 24 hours.
  - Pour into ice water; filter the precipitated Chloroacetamide intermediate.[1][2]
- Cleavage:
  - Reflux the amide with Thiourea (1.2 eq) in Ethanol/Acetic Acid (5:1) for 10 hours.
  - Cool and basify with NaOH to pH > 12.[1][2]
  - Extract the free amine with DCM.[1][2]

## Pharmacological Applications: NMDA Receptor Antagonism[2][8][9][10]

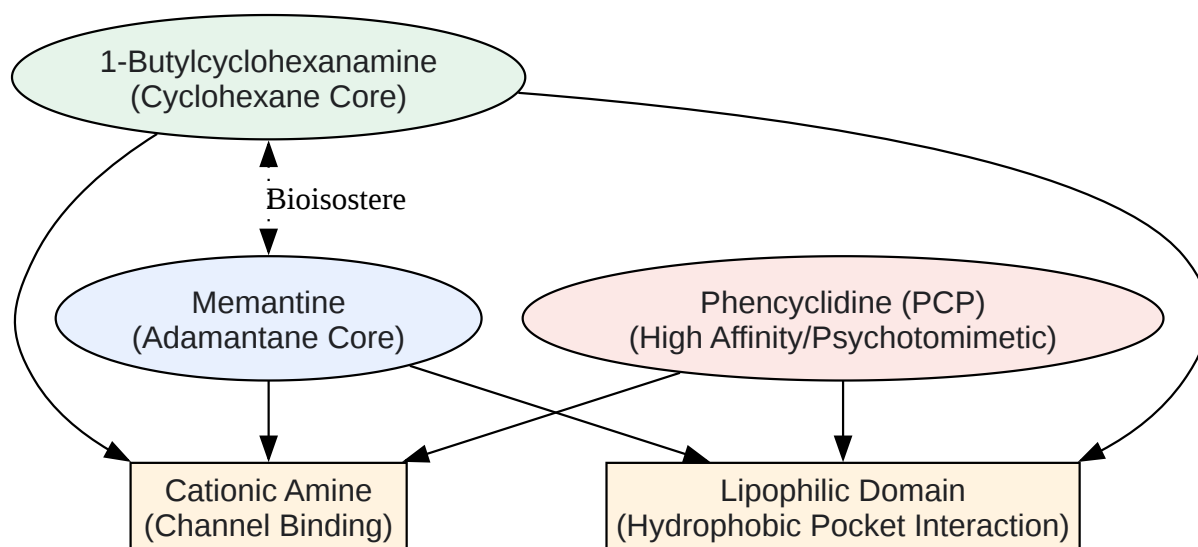
1-Butylcyclohexan-1-amine belongs to the class of Amino-Alkyl-Cyclohexanes, which are established uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3]

## Mechanism of Action

Unlike competitive antagonists that bind to the glutamate site, this compound acts as an Open Channel Blocker.

- Use-Dependence: It only enters the channel when the receptor is activated (open).[1][2][4]
- Voltage-Dependence: The positively charged amine (at physiological pH) binds deep within the channel pore, stabilized by the membrane electric field.
- Fast Off-Rate: Similar to Memantine, the lipophilic butyl group prevents "permanent" blocking, allowing physiological synaptic transmission while blocking pathological excitotoxicity.

## Structural Homology (DOT)



[Click to download full resolution via product page](#)

Figure 2: Pharmacophore relationship between **1-Butylcyclohexanamine** and known NMDA antagonists.[1]

## Analytical Characterization

To validate the synthesis of 1-Butylcyclohexan-1-amine, the following spectral data are expected:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - 0.90 (t, 3H, terminal methyl of butyl).[2]
  - 1.2–1.6 (m, 16H, methylene protons of butyl and cyclohexane ring).[2]
  - 1.10 (s, 2H,  $\text{NH}$ , broad, exchangeable with  $\text{D}_2\text{O}$ ).[2]
  - Note: Absence of a methine proton geminal to the nitrogen confirms the quaternary substitution.[1][2]
- $^{13}\text{C}$  NMR:
  - Distinct quaternary carbon signal at ~50–55 ppm.[1][2]
  - Cyclohexane ring carbons: ~22, 26, 38 ppm.[1][2]
  - Butyl chain carbons: ~14, 23, 26, 40 ppm.[2]
- Mass Spectrometry (ESI+):
  - m/z.[1][2]

## Safety & Handling

- Hazards: Corrosive (Skin/Eye damage), Acute Toxicity (Oral/Inhalation).[1][2]
- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric  $\text{CO}_2$  (carbamate formation).[1][2]
- PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.[1][2]

## References

- PubChem. (2025).[1][2][5] **1-Butylcyclohexanamine** Compound Summary (CID 13182498). [1][2] National Library of Medicine.[1][2] [[Link](#)][1]
- Parsons, C. G., et al. (1999).[1][2] Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics.[1][2][3] *Neuropharmacology*, 38(1), 85-108.[1][2] [[Link](#)]
- Organic Syntheses. (1968).[1][2] Preparation of 4-t-Butylcyclohexanol (General Grignard/Reduction Protocol).[1][2] *Organic Syntheses, Coll.*[1] Vol. 5, p.175.[1] [[Link](#)][1][2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1-Butylcyclohexanol | C<sub>10</sub>H<sub>20</sub>O | CID 138505 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. N-Butyl cyclohexylamine | C<sub>10</sub>H<sub>21</sub>N | CID 24946 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. List of NMDA receptor antagonists : Uses, common brands, and safety information [[singlecare.com](https://singlecare.com)]
- 5. N-tert-butylcyclohexylamine | C<sub>10</sub>H<sub>21</sub>N | CID 103920 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [1-Butylcyclohexanamine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13617842/docs#1-butylcyclohexanamine-chemical-properties-and-structure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)